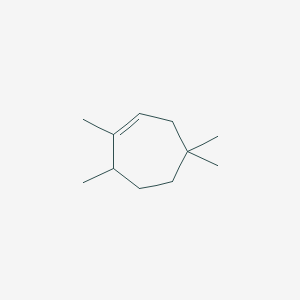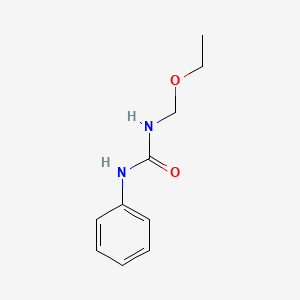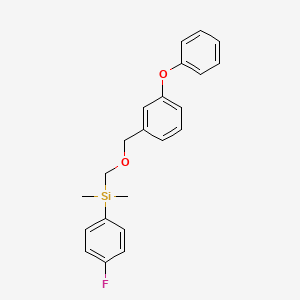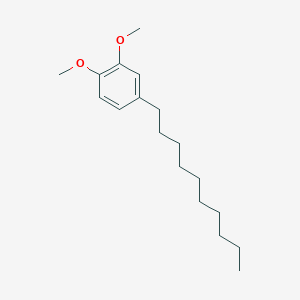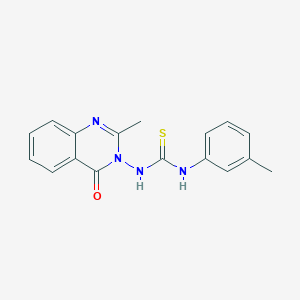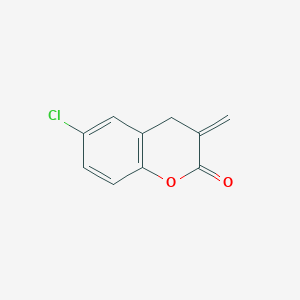![molecular formula C10H13F9O2S B14342283 2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol CAS No. 104568-29-8](/img/structure/B14342283.png)
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol is a synthetic organic compound characterized by the presence of a nonafluorohexyl group, a sulfanyl group, and an ethoxyethanol moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol typically involves a multi-step process:
Formation of Nonafluorohexylthiol: The initial step involves the preparation of nonafluorohexylthiol from nonafluorohexyl iodide through a nucleophilic substitution reaction with thiourea, followed by hydrolysis.
Alkylation Reaction: The nonafluorohexylthiol is then subjected to an alkylation reaction with 2-chloroethanol in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with appropriate alkyl or acyl halides.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Substitution: Alkyl or acyl halides; reactions often performed in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride; reactions conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones.
Substitution: Ethers, esters.
Reduction: Reduced sulfanyl derivatives.
Scientific Research Applications
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, surfactants, and materials with unique surface properties.
Mechanism of Action
The mechanism of action of 2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol is largely dependent on its chemical structure:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through its sulfanyl and hydroxyl groups.
Pathways Involved: It may modulate biochemical pathways by altering the redox state of cells, participating in nucleophilic substitution reactions, or forming stable complexes with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethanol: Similar structure but lacks the ethoxy group, resulting in different physicochemical properties.
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethoxy}ethan-1-ol: Contains an ether linkage instead of a sulfanyl group, affecting its reactivity and applications.
Uniqueness
2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol is unique due to the presence of both a nonafluorohexyl group and a sulfanyl group, which impart distinct chemical reactivity and physicochemical properties. This combination makes it particularly valuable in applications requiring both hydrophobic and reactive functionalities.
Properties
CAS No. |
104568-29-8 |
|---|---|
Molecular Formula |
C10H13F9O2S |
Molecular Weight |
368.26 g/mol |
IUPAC Name |
2-[2-(3,3,4,4,5,5,6,6,6-nonafluorohexylsulfanyl)ethoxy]ethanol |
InChI |
InChI=1S/C10H13F9O2S/c11-7(12,1-5-22-6-4-21-3-2-20)8(13,14)9(15,16)10(17,18)19/h20H,1-6H2 |
InChI Key |
JHEOELWYEGDQFG-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCOCCO)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



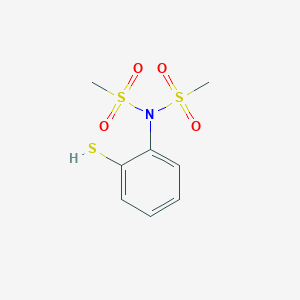

![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
